

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Ranalexin

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Compound of Interest		
Compound Name:	Ranalexin	
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These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of **ranalexin**, a 20-amino acid antimicrobial peptide. The protocols detailed below are based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, which is a widely adopted method for peptide synthesis.

Ranalexin, originally isolated from the skin of the American bullfrog Rana catesbeiana, exhibits broad-spectrum antimicrobial activity. Its sequence is NH₂-Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys-COOH, featuring a crucial intramolecular disulfide bond between the cysteine residues at positions 14 and 20[1][2][3]. This disulfide bridge forms a heptapeptide ring that, along with the hydrophobic N-terminal region, is critical for its biological function[3][4]. The primary mechanism of action for **ranalexin** involves the disruption of bacterial cell membranes[5][6][7].

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of **ranalexin** based on typical yields for a 20-amino acid peptide synthesized using Fmoc chemistry. Actual results may vary depending on the specific instrumentation, reagents, and techniques employed.



Parameter	Expected Value	Method of Analysis
Crude Peptide Yield	70 - 85%	Gravimetric Analysis
Purity of Crude Peptide	50 - 70%	Analytical RP-HPLC
Purity after Purification	> 95%	Analytical RP-HPLC
Final Purified Yield	15 - 30%	Gravimetric Analysis
Observed Molecular Weight	~2166.8 Da	Mass Spectrometry (ESI-MS or MALDI-TOF)
Theoretical Molecular Weight	~2166.8 Da	Sequence Calculation

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Ranalexin

This protocol outlines the manual synthesis of **ranalexin** on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The synthesis is based on the Fmoc/tBu strategy.

Materials and Reagents:

- Rink Amide MBHA resin (0.3 0.8 mmol/g substitution)
- Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Met-OH)
- Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)



- · Washing solvents: DMF, DCM, Isopropanol
- Kaiser test kit for monitoring coupling completion

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - o Agitate for 5 minutes.
 - Drain the solution.
 - Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
 - Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Amino Acid Coupling:
 - In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents to the resin substitution) with HBTU/HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.
 - Once the coupling is complete (negative Kaiser test, yellow/clear beads), drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).



• Chain Elongation: Repeat steps 2 and 3 for each amino acid in the **ranalexin** sequence, starting from the C-terminal Cysteine and proceeding to the N-terminal Phenylalanine.

Cleavage and Deprotection

This protocol employs a cleavage cocktail designed to minimize side reactions, particularly the oxidation of the methionine residue.

Materials and Reagents:

- Cleavage Cocktail (Reagent H): Trifluoroacetic acid (TFA, 81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (EDT, 2.5%), water (3%), dimethylsulfide (DMS, 2%), and ammonium iodide (1.5% w/w)[8][9]. Caution: Prepare this reagent in a well-ventilated fume hood. TFA is highly corrosive.
- Cold diethyl ether

Protocol:

- Wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
- Add the freshly prepared, chilled cleavage cocktail to the resin in the reaction vessel.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.
- Dry the crude peptide pellet under vacuum.

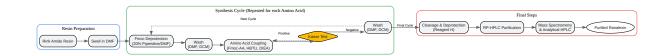
Purification and Characterization

A. Purification by Reverse-Phase HPLC (RP-HPLC):



- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
- Purify the peptide using a preparative C18 RP-HPLC column.
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 5% to 65% acetonitrile over 60 minutes.
- Monitor the elution profile at 214 nm or 280 nm.
- Collect the fractions corresponding to the major peak.
- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the fractions with a purity of >95%.
- Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
- B. Characterization by Mass Spectrometry (MS):
- Dissolve a small amount of the purified peptide in a suitable solvent.
- Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) to confirm the molecular weight of the synthesized ranalexin[10][11][12].

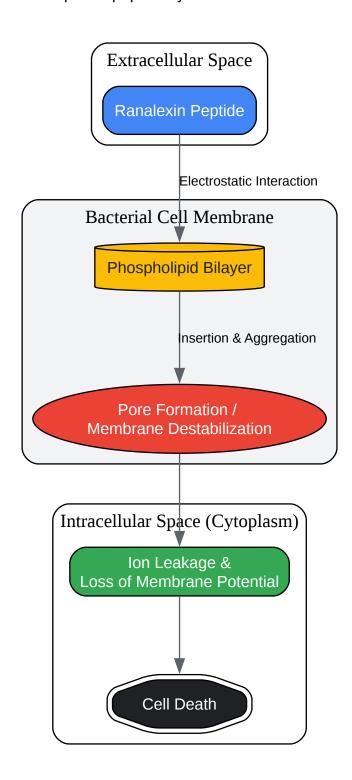
Visualizations





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Caption: Workflow for the solid-phase peptide synthesis of **Ranalexin**.



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Caption: Proposed mechanism of action of **Ranalexin** on bacterial cell membranes.

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